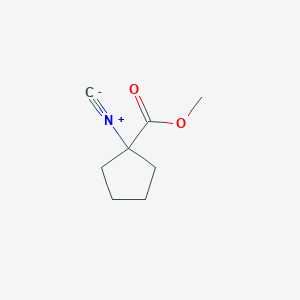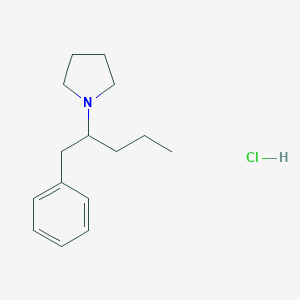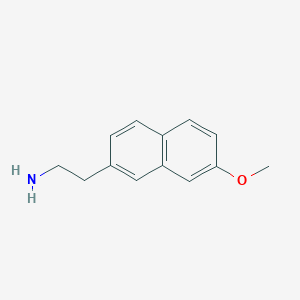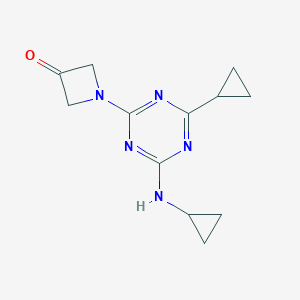
Methyl-1-isocyano-1-cyclopentancarboxyalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-1-isocyano-1-cyclopentancarboxyalate is a heterocyclic organic compound with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . This compound is characterized by the presence of an isocyano group attached to a cyclopentane ring, which is further esterified with a methyl group. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-1-isocyano-1-cyclopentancarboxyalate typically involves the reaction of cyclopentanone with methyl chloroformate in the presence of a base to form the corresponding ester. This ester is then treated with an isocyanide reagent under controlled conditions to yield the desired product .
Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine group, altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Methyl-1-isocyano-1-cyclopentancarboxyalate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl-1-isocyano-1-cyclopentancarboxyalate involves its interaction with various molecular targets. The isocyano group is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry. This coordination can influence the reactivity and stability of metal complexes, thereby affecting their catalytic and biological activities. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Methyl isocyanide: Shares the isocyano functional group but differs in its overall structure and reactivity.
Cyclopentanecarboxylate derivatives: Compounds with similar cyclopentane ring structures but different functional groups.
Polyisocyanides: Polymers containing isocyano groups, exhibiting different physical and chemical properties compared to monomeric isocyanides.
Uniqueness: Methyl-1-isocyano-1-cyclopentancarboxyalate is unique due to its combination of an isocyano group with a cyclopentane ring and a methyl ester.
Properties
IUPAC Name |
methyl 1-isocyanocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h3-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTGDOTUBDOBIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)[N+]#[C-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














